4-cyanophenyl (4-methoxyphenyl)acetate
Description
4-Cyanophenyl (4-methoxyphenyl)acetate is an ester derivative featuring two aromatic substituents: a 4-cyanophenyl group and a 4-methoxyphenyl group. The compound combines the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (-OCH₃) group, which influence its physicochemical and reactive properties.
Properties
IUPAC Name |
(4-cyanophenyl) 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-6-2-12(3-7-14)10-16(18)20-15-8-4-13(11-17)5-9-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLGZRWZFVQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-cyanophenylacetic acid with 4-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- Dissolve 4-cyanophenylacetic acid in methanol.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture for 12 hours.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate and purify using flash chromatography .
Industrial Production Methods
Industrial production of 4-cyanophenyl (4-methoxyphenyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyanophenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: 4-cyanobenzoic acid and 4-methoxybenzoic acid.
Reduction: 4-aminophenyl (4-methoxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-cyanophenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-cyanophenyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Methyl (4-Cyanophenyl)Acetate (CAS 52798-01-3): Structure: Methyl ester with a 4-cyanophenyl substituent. Properties: The cyano group enhances polarity and electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., hydrolysis) compared to non-cyanated analogs .
- Methyl 2-(4-Methoxyphenyl)Acetate (CAS 23786-14-3): Structure: Methyl ester with a 4-methoxyphenyl group. Properties: The methoxy group donates electron density via resonance, stabilizing the ester against hydrolysis. This contrasts with the destabilizing effect of the cyano group in 4-cyanophenyl derivatives . Applications: Used as an intermediate in pharmaceutical synthesis due to its reactivity in cross-coupling reactions .
- Ethyl 2-(4-Cyanophenyl)Acetate (CAS 67237-76-7): Structure: Ethyl ester analog of methyl (4-cyanophenyl)acetate.
Multi-Substituted Esters and Complex Derivatives
- 2-(4-Methoxyphenyl)-2-Oxoethyl (4-Methoxyphenyl)Acetate (CAS 132589-78-7): Structure: Contains two methoxyphenyl groups and an oxoethyl linker. Properties: The ketone group introduces additional reactivity (e.g., redox activity) absent in simpler esters like 4-cyanophenyl (4-methoxyphenyl)acetate . Synthesis: Likely involves condensation reactions between acetic acid derivatives and substituted phenols.
Butyl 2-[2-[4,5-Bis(4-Methoxyphenyl)-1,3-Thiazol-2-Yl]Pyrrol-1-Yl]Acetate (CAS 101001-37-0) :
Key Reactions for Ester Derivatives
- Suzuki-Miyaura Cross-Coupling: Used in to synthesize triazole derivatives with ethynyl and boronic acid precursors. This method could be adapted for introducing 4-cyanophenyl or 4-methoxyphenyl groups via aryl halide intermediates .
- Esterification and Alkylation : details the synthesis of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate using ethyl bromopyruvate and 4-methoxybenzamide. Similar steps (e.g., reflux with brominated reagents) may apply to the target compound .
Melting Points and Solubility
- Methyl (4-Cyanophenyl)Acetate: Limited data, but analogs like ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate () have melting points of 100–102°C, suggesting moderate crystallinity .
- Lipophilicity: The cyano group reduces logP (increased polarity) compared to methoxy or methyl substituents, impacting solubility in organic solvents .
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